molecular formula C24H28N2O4 B7838955 Fmoc-Lys-Oall

Fmoc-Lys-Oall

Cat. No.: B7838955
M. Wt: 408.5 g/mol
InChI Key: KHXOBMIHCYCHQB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys-Oall is a lysine derivative used primarily in peptide synthesis. It is a compound where the lysine amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl ester (Oall) group at the C-terminus. This dual protection allows for selective deprotection and modification during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-Oall typically involves the protection of the lysine amino acid. The Fmoc group is introduced by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The allyl ester group is then introduced at the carboxyl terminus using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Lys-Oall is used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the synthesis of peptide-based vaccines and diagnostic tools. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .

Industry

In the industrial sector, this compound is used in the large-scale production of therapeutic peptides and proteins. It is also used in the development of new materials for biotechnology applications .

Mechanism of Action

The mechanism of action of Fmoc-Lys-Oall involves the selective protection and deprotection of the lysine amino acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and modification at specific stages of the synthesis . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Lys-Oall is unique due to its dual protection strategy, which allows for selective deprotection and modification during peptide synthesis. This makes it highly versatile and useful for the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-Lys-Oall (Fluorenylmethoxycarbonyl-Lysine-O-Allyl) is a modified lysine derivative that has garnered attention in peptide synthesis and biological applications. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group attached to the lysine side chain. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications in biomedical research.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Protection of Lysine : The amino group of lysine is protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.
  • Allylation : The side chain of lysine is modified by introducing an allyl group, which can enhance the compound's reactivity and functionality.
  • Deprotection : The Fmoc group can be removed under basic conditions, allowing for the exposure of the amino group for further reactions.

The overall synthetic pathway can be summarized as follows:

Fmoc Lys OHAllylationFmoc Lys OallDeprotectionLys Oall\text{Fmoc Lys OH}\xrightarrow{\text{Allylation}}\text{Fmoc Lys Oall}\xrightarrow{\text{Deprotection}}\text{Lys Oall}

2.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the cationic lysine residue enhances the positive charge of the molecule, which is crucial for interacting with negatively charged bacterial membranes. This property allows for effective disruption of microbial cell walls, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2.2 Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HEK293>100
A549>100
MCF-7>100

The mechanism by which this compound exerts its biological effects primarily involves:

  • Membrane Disruption : The cationic nature of lysine facilitates electrostatic interactions with bacterial membranes, leading to pore formation and subsequent cell death.
  • Biofilm Inhibition : Studies suggest that this compound may inhibit biofilm formation, a critical factor in chronic infections.

4.1 Peptide-Based Lectin Mimics

In a study focused on peptide-based lectin mimics, this compound was incorporated into synthetic peptides designed to bind carbohydrates effectively. The results demonstrated that these modified peptides exhibited enhanced binding affinities compared to their unmodified counterparts, indicating potential applications in drug delivery and diagnostics .

4.2 Antimicrobial Peptide Development

Research has shown that incorporating this compound into antimicrobial peptides significantly improves their efficacy against resistant strains of bacteria. The structural modifications provided by the allyl group enhance the overall stability and activity of these peptides .

Properties

IUPAC Name

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXOBMIHCYCHQB-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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